molecular formula C16H16BrNO3 B11829138 3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid

3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid

Cat. No.: B11829138
M. Wt: 350.21 g/mol
InChI Key: YACHKFDKBJSYMT-UHFFFAOYSA-N
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Description

3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a brominated benzene ring substituted with a benzyloxy group and an amino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid typically involves multiple steps:

    Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination using bromine in the presence of a catalyst to yield 3-bromo-4-hydroxybenzaldehyde.

    Benzylation: The hydroxyl group of 3-bromo-4-hydroxybenzaldehyde is then protected by benzylation using benzyl bromide and a base such as potassium carbonate.

    Aldol Condensation: The benzylated product undergoes aldol condensation with glycine to form the desired amino acid derivative.

    Hydrolysis: The final step involves hydrolysis of the intermediate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and advanced catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Hydrogenated compounds.

    Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity, while the bromine atom provides additional sites for interaction. This compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-benzyloxyphenyl)propanoic acid
  • 3-Amino-2-(4-chlorophenyl)propanoic acid
  • 2-Amino-3-(4-methoxyphenyl)propanoic acid

Uniqueness

3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid is unique due to the presence of both the benzyloxy and bromine substituents. These groups confer distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16BrNO3

Molecular Weight

350.21 g/mol

IUPAC Name

3-amino-2-(3-bromo-4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C16H16BrNO3/c17-14-8-12(13(9-18)16(19)20)6-7-15(14)21-10-11-4-2-1-3-5-11/h1-8,13H,9-10,18H2,(H,19,20)

InChI Key

YACHKFDKBJSYMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CN)C(=O)O)Br

Origin of Product

United States

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